molecular formula C20H19FN4O3 B2388543 methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396565-62-0

methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2388543
CAS No.: 1396565-62-0
M. Wt: 382.395
InChI Key: PMBNXJIYGJMDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool in cancer research, particularly for the study of tumors characterized by FGFR gene amplification, mutations, or fusions . Its primary research value lies in its ability to selectively block the FGFR signaling axis, thereby allowing scientists to dissect the role of this pathway in driving cell proliferation, survival, and angiogenesis. By inhibiting FGFR autophosphorylation and downstream signaling through pathways like MAPK and PI3K/AKT, this compound facilitates the investigation of mechanisms underlying cancer cell growth and resistance. Research applications extend to the evaluation of its effects on inducing apoptosis and cell cycle arrest in FGFR-dependent cell lines and xenograft models, providing a foundation for understanding targeted therapeutic strategies. Its utility is further demonstrated in studies exploring combination therapies, where it is used to sensitize tumor cells to other chemotherapeutic agents or to overcome drug resistance mechanisms. The inclusion of the 7-fluoro substituent is a strategic modification often explored to optimize the drug's pharmacokinetic properties and binding affinity. This inhibitor is therefore indispensable for preclinical research aimed at validating FGFR as a therapeutic target and for advancing the development of next-generation targeted oncology treatments.

Properties

IUPAC Name

methyl 1-(1H-benzimidazol-2-ylmethylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-28-20(27)25-9-8-12-6-7-13(21)10-14(12)18(25)19(26)22-11-17-23-15-4-2-3-5-16(15)24-17/h2-7,10,18H,8-9,11H2,1H3,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBNXJIYGJMDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=NC4=CC=CC=C4N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that incorporate both benzimidazole and isoquinoline moieties. Its molecular formula is C22H23N5O4C_{22}H_{23}N_5O_4, and it possesses a unique arrangement of functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than 10 µg/mL, indicating strong antibacterial properties .

CompoundTarget OrganismMIC (µg/mL)
3aoS. aureus< 1
3aqC. albicans3.9
3adE. coli7.8

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

The biological activity of methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : Compounds with a similar structure have been found to interfere with DNA replication in bacteria and cancer cells.
  • Disruption of cellular membranes : The hydrophobic nature of the compound may lead to membrane disruption, affecting cell viability.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their antimicrobial properties. The study reported that modifications in the substituents significantly influenced the antimicrobial efficacy, suggesting that structure-activity relationships (SAR) play a critical role in the biological effectiveness of these compounds .

Comparison with Similar Compounds

Research Findings and Gaps

Key Challenges
  • Structural Characterization : The absence of crystallographic data (e.g., refined via SHELXL ) prevents precise bond-length/angle comparisons.
  • Biological Activity: No pharmacological studies are cited to contextualize its efficacy or toxicity relative to analogs.
Hypothetical Data Table (Illustrative Example)
Compound Name Core Structure Substituents LogP Reported Activity
Target Compound Dihydroisoquinoline 7-F, Benzimidazole ~3.2* N/A (No data)
Topotecan Isoquinoline 10-OH, Dimethyl 0.5 Topoisomerase I inhibitor
Albendazole Benzimidazole Propylthio 3.0 Anthelmintic

*Estimated via computational tools due to lack of experimental data.

Q & A

Q. How can a theoretical framework (e.g., QSAR or retrosynthetic analysis) guide the optimization of this compound?

  • Methodological Answer :
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors/donors to correlate structural features with bioactivity .
  • Retrosynthetic Analysis : Break down the molecule into synthons (e.g., benzimidazole-2-methylamine and fluorinated dihydroisoquinoline), prioritizing commercially available or easily synthesized intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.